molecular formula C16H17BrN4 B5520561 N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine

Cat. No.: B5520561
M. Wt: 345.24 g/mol
InChI Key: ZLRPTDMMSNZRQZ-UHFFFAOYSA-N
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Description

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromobenzylidene group attached to a pyridinylpiperazine moiety, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine typically involves the reaction of 3-bromobenzaldehyde with 4-pyridin-2-ylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell survival pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is unique due to its specific combination of a bromobenzylidene group with a pyridinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRPTDMMSNZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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